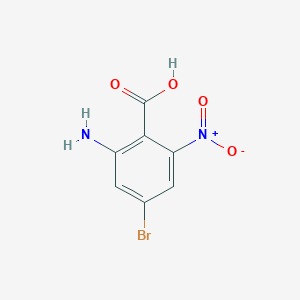

2-Amino-4-bromo-6-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-amino-4-bromo-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSDQVYGRCBVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694636 | |

| Record name | 2-Amino-4-bromo-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-67-8 | |

| Record name | Benzoic acid, 2-amino-4-bromo-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromo-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the organic compound 2-Amino-4-bromo-6-nitrobenzoic acid. Due to the limited availability of experimentally determined data for this specific molecule, this paper presents a combination of predicted values from computational models and established experimental protocols for the determination of key chemical characteristics. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analysis, and drug discovery involving this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound, primarily based on computational predictions. These values provide a useful starting point for laboratory work and further experimental validation.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2] |

| CAS Number | 1167056-67-8 | [1][2] |

| Predicted Density | 1.973 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 430.3 ± 45.0 °C | [1] |

| Predicted XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 109 Ų | [1] |

Note: The density and boiling point are predicted values and should be confirmed through experimental measurement. XLogP3 is a calculated measure of lipophilicity, an important factor in predicting the pharmacokinetic behavior of a molecule.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a substance transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp, Stuart SMP30)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow (0.5-1 °C).

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. This is a critical parameter for drug formulation and delivery.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

-

Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted with the appropriate solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the strength of an acid in solution. It is the pH at which the acid is 50% ionized and 50% unionized. This property is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Apparatus:

-

pH meter with a calibrated electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of water (or a co-solvent system if solubility is low).

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The standardized base is added in small, precise increments while the pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not reveal any published studies on the specific biological activity or associated signaling pathways of this compound. While many nitro-containing aromatic compounds exhibit a range of biological effects, including antimicrobial and anticancer activities, the specific effects of this compound remain to be elucidated through future research.[3]

General Workflow for Physicochemical and Biological Characterization

The following diagram illustrates a general workflow for the comprehensive characterization of a novel chemical compound like this compound.

Caption: General workflow for the characterization of a novel chemical compound.

This guide provides a foundational understanding of this compound based on available data and established scientific methodologies. Further experimental investigation is necessary to validate the predicted properties and to explore the potential biological activities of this compound.

References

2-Amino-4-bromo-6-nitrobenzoic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-6-nitrobenzoic acid is a substituted aromatic carboxylic acid. Compounds of this class, featuring amino, bromo, and nitro functional groups, are of interest in medicinal chemistry and organic synthesis as versatile intermediates. The specific arrangement of these substituents on the benzoic acid scaffold offers multiple reaction sites for the construction of more complex molecules, potentially leading to the development of novel therapeutic agents and other functional materials. This guide provides a summary of the available technical information for this compound.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while the basic identifiers are confirmed, much of the property data is predicted and awaits experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1167056-67-8 | [1][2] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2] |

| Predicted Density | 1.973 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 430.3 ± 45.0 °C | |

| Predicted XLogP3 | 1.8 | |

| Predicted pKa | 1.58 ± 0.10 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for analogous compounds, such as the synthesis of other halo-nitro-aminobenzoic acids.

Hypothetical Experimental Protocol: Amination of a Dihalo-Nitrobenzoic Acid Precursor

This protocol is a generalized procedure based on common organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

A potential synthetic route could involve the selective amination of a 2,4-dibromo-6-nitrobenzoic acid precursor. The greater reactivity of the halogen at the 2-position (ortho to the activating nitro group) would facilitate nucleophilic aromatic substitution by ammonia or an ammonia equivalent.

Materials:

-

2,4-Dibromo-6-nitrobenzoic acid

-

Aqueous ammonia (e.g., 28-30%) or an alternative ammonia source

-

A suitable solvent (e.g., ethanol, DMSO, or NMP)

-

A copper catalyst (e.g., cuprous oxide or cuprous bromide), as is common for such aminations.[3]

-

Acid (e.g., hydrochloric acid) for workup

-

Organic solvent (e.g., ethyl acetate) for extraction

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, combine 2,4-dibromo-6-nitrobenzoic acid, the chosen solvent, and the copper catalyst.

-

Addition of Ammonia: Add an excess of aqueous ammonia to the mixture.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging from 80°C to 120°C. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the vessel to room temperature. If necessary, filter the mixture to remove the catalyst.

-

Acidification: Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.

-

Isolation: Collect the solid precipitate by filtration, wash with cold water to remove inorganic salts, and then dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of aminobenzoic acid derivatives from halo-substituted precursors, a common strategy in medicinal chemistry.

Caption: Generalized synthetic workflow for the preparation of this compound.

Applications in Research and Drug Development

While specific biological activities or drug development applications for this compound have not been reported in the available literature, its structure is indicative of its potential as a valuable building block in medicinal chemistry.

-

Scaffold for Heterocyclic Synthesis: The ortho-amino carboxylic acid moiety is a classic precursor for the synthesis of various heterocyclic systems, such as benzoxazinones or quinazolinones, which are privileged structures in drug discovery.

-

Intermediate for API Synthesis: The functional groups present allow for a variety of chemical transformations. The amino group can be diazotized and replaced, the carboxylic acid can be converted to amides or esters, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.

-

Fragment-Based Drug Design: As a small, functionalized molecule, it could serve as a fragment for screening against biological targets in fragment-based drug discovery campaigns.

Signaling Pathways and Biological Activity

There is currently no available information in the scientific literature detailing the interaction of this compound with any biological signaling pathways or its specific biological activities. Research on structurally related compounds, such as other substituted aminobenzoic acids, has shown a wide range of biological effects, including antimicrobial and anticancer activities, but these cannot be directly extrapolated to the title compound without experimental validation.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While its fundamental properties are cataloged by chemical suppliers, a detailed body of scientific literature exploring its synthesis, reactivity, and biological function is not yet established. The synthetic pathways and potential applications outlined in this guide are based on established chemical principles for structurally related compounds and are intended to provide a foundational understanding for researchers interested in this molecule. Further experimental investigation is required to fully characterize this compound and explore its potential in drug discovery and materials science.

References

- 1. chemwhat.com [chemwhat.com]

- 2. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 2-Amino-4-bromo-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental or predicted spectral data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for 2-Amino-4-bromo-6-nitrobenzoic acid is limited. This guide provides expected spectral characteristics based on the compound's functional groups and general principles of spectroscopy. The experimental protocols described are generalized procedures for obtaining such data.

Chemical Structure

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-bromo-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 2-Amino-4-bromo-6-nitrobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines theoretical considerations based on its chemical structure and provides detailed, adaptable experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this molecule is of interest.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source |

| CAS Number | 1167056-67-8 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |

| Molecular Weight | 261.03 g/mol | [1][2] |

| Predicted Density | 1.973 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 430.3 ± 45.0 °C | [2] |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of this compound, possessing both hydrophilic (amino, carboxyl, nitro groups) and hydrophobic (aromatic ring, bromo group) moieties, suggests a complex solubility profile.

Theoretical Considerations:

-

Aqueous Solubility: The presence of a carboxylic acid group indicates that the aqueous solubility will be highly pH-dependent. At acidic pH, the compound will be in its neutral, less soluble form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt. The amino group, being a weak base, will be protonated at low pH, which could also enhance aqueous solubility.

-

Organic Solvent Solubility: The aromatic ring and the bromine atom contribute to its lipophilicity, suggesting solubility in various organic solvents. Based on studies of similar compounds like 3-methyl-2-nitrobenzoic acid, it is expected to be soluble in polar organic solvents such as ethanol and acetone.[3] The solubility of benzoic acid and its nitro-derivatives has been shown to follow the general trend of being higher in alcohols and other organic solvents compared to water.[1]

Experimental Protocol for Solubility Determination:

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Experimental Workflow: Shake-Flask Solubility Assay

Caption: Workflow for determining equilibrium solubility.

Stability Profile

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Theoretical Considerations:

The functional groups present in this compound suggest several potential degradation pathways:

-

Hydrolysis: The molecule is generally expected to be stable against hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the amide linkage in related structures can be susceptible to cleavage, although this is less likely for an amino group directly on the aromatic ring.

-

Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso or other colored degradation products. The presence of the electron-withdrawing nitro group may influence the oxidation potential of the amino group.

-

Photolysis: Aromatic nitro compounds can be susceptible to photolytic degradation. Exposure to UV light could potentially lead to cleavage of the C-NO₂ bond or other rearrangements.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a common degradation pathway for benzoic acid derivatives.[4] Studies on substituted aminobenzoic acids have shown varied thermal behaviors, with some subliming before melting and others decarboxylating in the liquid form.

Experimental Protocol for Forced Degradation Studies:

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products.

Experimental Workflow: Forced Degradation Study

Caption: Workflow for a forced degradation study.

Impact on Drug Development

The solubility and stability of a compound like this compound are not just fundamental chemical properties; they have a direct and significant impact on the entire drug development process.

Logical Relationship: Physicochemical Properties and Drug Development

Caption: Impact of solubility and stability on drug development.

Conclusion

References

The Elusive Bio-Pharmacological Profile of 2-Amino-4-bromo-6-nitrobenzoic Acid Derivatives: A Landscape of Unexplored Potential

For Immediate Release

[City, State] – The therapeutic potential of 2-Amino-4-bromo-6-nitrobenzoic acid and its derivatives remains a largely uncharted territory within the scientific community. Despite extensive investigation into related chemical scaffolds, a comprehensive understanding of the specific biological activities inherent to this particular molecular framework is conspicuously absent from publicly available research. This technical overview aims to synthesize the existing, albeit limited, information on analogous compounds to extrapolate potential areas of pharmacological interest for researchers, scientists, and drug development professionals.

While direct studies on this compound derivatives are not presently available, analysis of structurally similar compounds suggests that this class of molecules may hold promise in several key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. The presence of the nitrobenzoic acid moiety, coupled with amino and bromo substitutions, creates a unique electronic and steric profile that could translate into significant biological effects.

Postulated Biological Activities Based on Analogous Structures

Derivatives of closely related chemical structures have demonstrated a range of biological activities, providing a rational basis for the future investigation of this compound analogs.

Anticancer Potential: The broader family of substituted benzoic acids has been a fertile ground for the discovery of novel anticancer agents. For instance, various derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The underlying mechanisms often involve the inhibition of critical cellular processes such as cell signaling pathways. One study on 2-amino-4-aryl-pyrimidine derivatives of ursolic acid identified a compound that could simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, leading to apoptosis in cancer cells[1]. While not direct derivatives, these findings suggest that the this compound scaffold could be a valuable starting point for the design of new cytotoxic agents.

Antimicrobial Properties: The combination of an amino group and a halogen on an aromatic ring is a common feature in many antimicrobial compounds. Studies on derivatives of 2-amino-4-(4-bromo-phenyl)thiazole have reported moderate antibacterial and slight antifungal activities.[2][3] The specific substitution pattern of this compound could modulate this activity, potentially leading to compounds with enhanced potency or a broader spectrum of activity against pathogenic microorganisms.

Enzyme Inhibition: The structural motifs present in this compound are also found in various enzyme inhibitors. For example, derivatives of 2-amino-thiazole have been identified as inhibitors of metabolic enzymes such as carbonic anhydrase and cholinesterases.[4] The unique substitution pattern of the target compound could confer inhibitory activity against a range of enzymes, making it a candidate for the development of therapeutics for metabolic or neurodegenerative diseases.

Future Directions and Methodological Considerations

Given the nascent stage of research into this compound derivatives, a systematic approach to exploring their biological potential is warranted. The following experimental protocols are recommended for initial screening and characterization.

Table 1: Recommended In Vitro Screening Assays

| Biological Activity | Assay | Cell Lines / Organisms | Key Parameters |

| Anticancer | MTT or MTS Assay | Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) | IC50 (50% inhibitory concentration) |

| Apoptosis Assay | Selected sensitive cancer cell lines | Percentage of apoptotic cells | |

| Cell Cycle Analysis | Selected sensitive cancer cell lines | Distribution of cells in G1, S, and G2/M phases | |

| Antimicrobial | Broth Microdilution | Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) | MIC (Minimum Inhibitory Concentration) |

| Agar Diffusion Assay | Fungal strains (e.g., C. albicans) | Zone of inhibition | |

| Enzyme Inhibition | Specific enzyme assays | Relevant enzymes (e.g., kinases, proteases, oxidoreductases) | IC50 or Ki (inhibition constant) |

Visualizing Potential Research Workflows

To guide future research endeavors, a logical workflow can be conceptualized. This workflow would begin with the synthesis of a library of this compound derivatives, followed by a hierarchical screening process to identify lead compounds for further development.

Caption: A proposed workflow for the discovery and development of bioactive this compound derivatives.

Conclusion

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can address unmet medical needs. While the biological activities of this compound and its derivatives are currently undefined, the analysis of related compounds provides a compelling rationale for their investigation. The potential for anticancer, antimicrobial, and enzyme-inhibitory activities suggests that this compound class could be a valuable source of new therapeutic agents. It is hoped that this overview will stimulate further research into this promising, yet underexplored, area of chemical biology.

References

- 1. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-6-nitrobenzoic acid, a strategically functionalized aromatic compound, presents itself as a highly versatile building block for the synthesis of a diverse array of complex organic molecules. Its unique arrangement of an amino group, a bromo substituent, and a nitro functionality on a benzoic acid scaffold offers multiple reaction sites for elaboration. This guide provides an in-depth exploration of its synthetic potential, particularly in the construction of heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science. The strategic positioning of the substituents allows for selective transformations, making it an attractive starting material for the synthesis of novel compounds with potential biological activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis.

| Property | Value |

| CAS Number | 1167056-67-8 |

| Molecular Formula | C₇H₅BrN₂O₄ |

| Molecular Weight | 261.03 g/mol |

| Appearance | Pale yellow to yellow solid (predicted) |

| Melting Point | Not reported, likely >200 °C (decomposes) |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone), sparingly soluble in alcohols, and likely insoluble in water and nonpolar solvents. |

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

-

Amino Group (-NH₂): The nucleophilic amino group is a key site for acylation, alkylation, and diazotization reactions. It is also a crucial component in cyclization reactions to form nitrogen-containing heterocycles.

-

Carboxylic Acid Group (-COOH): This group can be converted to esters, amides, or acid chlorides. It also plays a vital role as an electrophilic partner in intramolecular cyclization reactions.

-

Bromo Group (-Br): The bromine atom can be substituted via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.

-

Nitro Group (-NO₂): The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be reduced to an amino group, providing another handle for further functionalization.

This multi-functionality allows for a stepwise and controlled elaboration of the molecule, leading to the construction of complex molecular architectures.

Application in Heterocyclic Synthesis: Synthesis of 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-ones

A prime application of this compound is in the synthesis of benzoxazinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with various acyl chlorides provides a straightforward route to 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-ones.

Caption: Synthetic pathway for 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-ones.

Experimental Protocol: General Procedure for the Synthesis of 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-ones

This protocol is adapted from a similar synthesis of nitro-substituted benzoxazinones.[1]

Materials:

-

This compound

-

Substituted acyl chloride (e.g., benzoyl chloride, 4-methylbenzoyl chloride, 4-bromobenzoyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous pyridine (10 mL/g of starting material) under a nitrogen atmosphere, add the respective acyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-one.

Predicted Quantitative Data for Synthesized 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-ones

The following table presents predicted data for a series of benzoxazinone derivatives based on the general synthetic protocol. Yields and melting points are estimated based on similar reported syntheses.

| Compound | R-Group | Yield (%) | Melting Point (°C) |

| 1a | Phenyl | 80-90 | 180-185 |

| 1b | 4-Methylphenyl | 75-85 | 190-195 |

| 1c | 4-Bromophenyl | 85-95 | 210-215 |

| 1d | 4-Nitrophenyl | 80-90 | 220-225 |

Predicted Characterization Data

Compound 1a (R = Phenyl): 7-Bromo-5-nitro-2-phenyl-4H-3,1-benzoxazin-4-one

-

IR (KBr, cm⁻¹): 3080 (Ar-H), 1755 (C=O, lactone), 1610 (C=N), 1530, 1350 (NO₂), 750 (C-Br).

-

¹H NMR (400 MHz, CDCl₃, δ ppm): 8.35 (d, J = 2.0 Hz, 1H, Ar-H), 8.15 (d, J = 2.0 Hz, 1H, Ar-H), 8.10-8.00 (m, 2H, Ar-H), 7.70-7.50 (m, 3H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃, δ ppm): 162.5, 158.0, 148.0, 145.0, 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 125.0, 118.0.

-

MS (ESI): m/z 347.0 [M-H]⁻.

Compound 1c (R = 4-Bromophenyl): 7-Bromo-2-(4-bromophenyl)-5-nitro-4H-3,1-benzoxazin-4-one

-

IR (KBr, cm⁻¹): 3090 (Ar-H), 1760 (C=O, lactone), 1605 (C=N), 1535, 1345 (NO₂), 755 (C-Br).

-

¹H NMR (400 MHz, CDCl₃, δ ppm): 8.38 (d, J = 2.1 Hz, 1H, Ar-H), 8.18 (d, J = 2.1 Hz, 1H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H).

-

¹³C NMR (100 MHz, CDCl₃, δ ppm): 162.0, 157.5, 148.2, 144.8, 135.5, 132.5, 131.0, 130.5, 129.0, 128.0, 125.5, 117.8.

-

MS (ESI): m/z 424.9, 426.9 [M-H]⁻.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to a fully characterized product.

Caption: Workflow for the synthesis and characterization of benzoxazinone derivatives.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups provide a platform for the construction of a wide range of complex molecules, particularly heterocyclic systems of medicinal interest. The synthesis of 7-Bromo-5-nitro-2-substituted-4H-3,1-benzoxazin-4-ones serves as a compelling example of its utility. The detailed protocols and compiled data in this guide are intended to facilitate the exploration of this promising starting material in the development of novel chemical entities for pharmaceutical and other applications. Further exploration of its reactivity, particularly in cross-coupling reactions, is warranted to fully unlock its synthetic potential.

References

2-Amino-4-bromo-6-nitrobenzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling information for 2-Amino-4-bromo-6-nitrobenzoic acid (CAS No. 1167056-67-8). Due to a lack of specific toxicological and safety data for this compound, this document extrapolates information from structurally similar chemicals and the general hazards associated with aromatic nitro compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Hazard Identification and Classification

Analog Compound Data:

| Compound | GHS Hazard Statements |

| 2-Amino-5-bromo-4-nitrobenzoic acid | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1] |

| 4-Bromo-5-fluoro-2-nitrobenzoic acid | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |

| 2-Amino-4-nitrobenzoic acid | Xi (Irritant); R36/37/38 (Irritating to eyes, respiratory system and skin)[3] |

Based on these analogs, it is prudent to handle this compound as a substance with the potential for significant acute toxicity via ingestion, dermal contact, and inhalation, as well as being a skin and eye irritant.

General Hazards of Aromatic Nitro Compounds:

Aromatic nitro compounds are a class of chemicals known for their potential health and safety risks.[4] The nitro group is a strong electron-withdrawing group, which can influence the reactivity and biological activity of the molecule.[5] Key hazards include:

-

Toxicity: Many aromatic nitro compounds are toxic and can be absorbed through the skin. The most prominent acute health hazard is cyanosis, and chronic exposure can lead to anemia.[4]

-

Mutagenicity: Interactions of nitroaromatic compounds with DNA have been extensively studied, revealing that many of these compounds can cause mutations.[5]

-

Reactivity and Instability: Pure organic nitro compounds can decompose exothermically at high temperatures, in some cases leading to violent or explosive decomposition.[6][7] The presence of impurities or mixing with other chemicals can lower their thermal stability.[6][7]

Physical and Chemical Properties

Limited experimental data is available for this compound. The following table summarizes predicted and available data.

| Property | Value | Source |

| Molecular Formula | C7H5BrN2O4 | [8][9] |

| Molecular Weight | 261.03 g/mol | [9] |

| Boiling Point (Predicted) | 430.3 ± 45.0 °C | [8] |

| Density (Predicted) | 1.973 ± 0.06 g/cm³ | [8] |

Handling and Storage

Given the potential hazards, stringent safety protocols must be followed when handling and storing this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

Handling Procedures:

-

Avoid generating dust. Handle as a solid where possible.

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid contact with strong oxidizing and reducing agents.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following are generalized experimental protocols that should be adapted based on the specific requirements of the research.

General Workflow for Handling this compound

Caption: General workflow for handling this compound.

First Aid Measures

A clear protocol for responding to accidental exposure is critical.

Caption: First aid measures for exposure to this compound.

Disposal Considerations

Waste containing this compound should be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or into the environment.

-

Use a licensed professional waste disposal service.

Toxicological Information

No specific toxicological studies for this compound were found. However, the general toxicology of aromatic nitro compounds suggests the potential for:

-

Acute Toxicity: As indicated by analogs, this compound may be toxic if swallowed, inhaled, or in contact with skin.

-

Carcinogenicity and Mutagenicity: Many nitroaromatic compounds have been shown to be mutagenic and are suspected carcinogens.[5]

Further research is required to determine the specific toxicological profile of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All laboratory personnel must be trained in the proper handling of hazardous materials.

References

- 1. 89642-24-0|2-Amino-5-bromo-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1020717-99-0|4-Bromo-5-fluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 2-Amino-4-nitrobenzoic acid | CAS#:619-17-0 | Chemsrc [chemsrc.com]

- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. icheme.org [icheme.org]

- 8. echemi.com [echemi.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 2-AMINO-4-BROMO-6-FLUOROTOLUENE | CAS#:886761-86-0 | Chemsrc [chemsrc.com]

A Technical Guide to 2-Amino-4-bromo-6-nitrobenzoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-4-bromo-6-nitrobenzoic acid (CAS No. 1167056-67-8), a substituted aromatic carboxylic acid of interest in chemical synthesis and drug discovery. Due to the limited availability of detailed experimental data for this specific compound, this document also includes information on closely related analogs to provide a broader context for its potential applications and handling.

Compound Properties and Specifications

This compound is a multifaceted molecule featuring amino, bromo, and nitro functional groups attached to a benzoic acid core. These groups provide multiple reaction sites, making it a potentially valuable building block in the synthesis of more complex molecules.[1] Benzoic acid and its derivatives are recognized for their significant biological activities and serve as scaffolds in the development of novel therapeutic agents.[2][3]

Below is a summary of the available physicochemical data for this compound and a comparison with some of its structural isomers and related compounds.

| Property | This compound | 2-Amino-4-bromobenzoic acid | 2-Amino-5-bromo-3-nitrobenzoic acid |

| CAS Number | 1167056-67-8[4] | 20776-50-5 | 58580-07-7[5] |

| Molecular Formula | C₇H₅BrN₂O₄[4] | C₇H₆BrNO₂ | C₇H₅BrN₂O₄[5] |

| Molecular Weight | 261.03 g/mol [4][6] | 216.03 g/mol | 261.03 g/mol [5] |

| Predicted Density | 1.973 ± 0.06 g/cm³[4] | - | - |

| Predicted Boiling Point | 430.3 ± 45.0 °C[4] | - | - |

| Purity | Typically >95% (Industrial Grade)[4] | ≥97% | - |

| Appearance | - | Solid | - |

| Melting Point | - | 230-234 °C | - |

Commercial Suppliers

While specific research-grade suppliers for this compound are limited, several chemical suppliers list this compound. For related compounds, which may serve as alternative starting materials or synthons, a broader range of suppliers is available.

| Compound | Potential Suppliers |

| This compound | Compound Net Biotechnology Inc., Beijing Eternalchem Co,. Ltd., Nanjing KaiMubo Pharmaceutical Co., Ltd., Bide Pharmatech Ltd.[4][7] |

| 2-Amino-4-bromobenzoic acid | Sigma-Aldrich |

| 2-Bromo-4-nitrobenzoic acid | Biosynth[8] |

| 2-Amino-6-nitrobenzoic acid | Chem-Impex[9] |

Representative Experimental Protocol: Synthesis of a Related Compound

Reaction: Synthesis of 2-Amino-6-nitrobenzoic acid from 2-Bromo-6-nitrobenzoic acid.

Materials:

-

2-Bromo-6-nitrobenzoic acid (24.8 g)

-

Cuprous bromide (1.2 g)

-

Isopropanol (100 g)

-

30% Aqueous ammonia (68 g)

-

Sulfuric acid

-

Ethyl acetate

Procedure:

-

Charge a 500 mL autoclave with 24.8 g of 2-bromo-6-nitrobenzoic acid, 1.2 g of cuprous bromide, 100 g of isopropanol, and 68 g of 30% aqueous ammonia.[10]

-

Heat the sealed autoclave to 105 °C. The reaction is maintained for 15 hours.[10]

-

Monitor the reaction progress by sampling.[10]

-

After the reaction is complete, cool the mixture and acidify with sulfuric acid to a pH of 1-2.[10]

-

Extract the product three times with ethyl acetate.[10]

-

Collect the ethyl acetate phases and concentrate under reduced pressure to precipitate the crude product.[10]

-

The resulting crude 2-amino-6-nitrobenzoic acid can be further purified if necessary. The reported yield for the crude product is approximately 91%.[10]

This copper-catalyzed amination is a mild and efficient method for producing aminobenzoic acid derivatives.[10]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the representative synthesis protocol described above.

Caption: Workflow for the synthesis of 2-amino-6-nitrobenzoic acid.

Potential Applications in Research and Drug Development

Substituted nitrobenzoic acids are important intermediates in the synthesis of various pharmaceuticals and fine chemicals.[1][11] The presence of amino, bromo, and nitro groups on the same scaffold suggests that this compound could be a versatile starting material for creating libraries of compounds for high-throughput screening.

The functional groups allow for a variety of chemical transformations:

-

The amino group can be diazotized and converted to other functional groups or used in condensation reactions.

-

The carboxylic acid can be converted to esters, amides, or other derivatives.

-

The bromo substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds.

-

The nitro group can be reduced to an amino group, providing another site for modification.

Given that benzoic acid derivatives have shown potential as anticancer agents, this compound could be a candidate for the development of new therapeutics.[2][3]

Safety and Handling

As with any laboratory chemical, this compound and its analogs should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. echemi.com [echemi.com]

- 5. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 1167056-67-8 [chemicalbook.com]

- 8. 2-Bromo-4-nitrobenzoic acid | 16426-64-5 | FB30036 [biosynth.com]

- 9. bioengineer.org [bioengineer.org]

- 10. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Amino-4-bromo-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Amino-4-bromo-6-nitrobenzoic acid in palladium-catalyzed Suzuki coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The protocols outlined below are based on established methodologies for structurally related compounds and aim to provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] this compound is a trifunctional arene, presenting a unique set of opportunities and challenges for this reaction. The electron-withdrawing nitro group enhances the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[2] However, the presence of the amino and carboxylic acid moieties can influence the reaction by interacting with the palladium catalyst.[3][4] Careful selection of reaction parameters is therefore crucial for achieving high yields and purity.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki Coupling Reaction Scheme.

Experimental Protocols

Based on successful Suzuki couplings of structurally similar compounds, such as 2,6-dibromo-4-nitroaniline, the following protocols are recommended.[5]

Protocol 1: Standard Conditions

This protocol is a general starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 - 3 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)/Water (e.g., 4:1 v/v) or Dioxane/Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

For accelerated reaction times, microwave irradiation can be employed.

Materials:

-

Same as Protocol 1, with a microwave-compatible reaction vial.

Procedure:

-

Combine this compound, the arylboronic acid, base, and palladium catalyst in a microwave vial.

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

-

After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields based on Suzuki couplings of analogous compounds.[5][6]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | DMF/H₂O | 80 | 2 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | DMF/H₂O | 80 | 2 | 88-98 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | DMF/H₂O | 80 | 3 | 82-92 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | DMF/H₂O | 80 | 2 | 80-90 |

| 5 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 75-85 |

Key Considerations and Troubleshooting

-

Catalyst and Ligand Choice: While ligandless Pd(OAc)₂ is often effective for activated aryl bromides, the use of phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like SPhos or XPhos may be beneficial, especially for less reactive boronic acids.[7]

-

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[1] An excess of base is often required to neutralize the benzoic acid and facilitate the transmetalation step.

-

Solvent System: A mixture of an organic solvent (e.g., DMF, dioxane, THF) and water is typically employed to dissolve both the organic and inorganic reagents.

-

Potential Side Reactions:

-

Protodebromination: The replacement of the bromine atom with hydrogen can occur, particularly at higher temperatures or with extended reaction times.

-

Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

-

Nitro Group Reduction: Under certain conditions, particularly with phosphine ligands and prolonged heating, the nitro group may be reduced to an amino group.[8]

-

Decarboxylation: While less common under standard Suzuki conditions, the carboxylic acid group could potentially be lost at very high temperatures.

-

Visualizing the Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the typical experimental workflow for a Suzuki coupling reaction and the generally accepted catalytic cycle.

Caption: A typical experimental workflow for Suzuki coupling.

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The Suzuki coupling of this compound offers a powerful method for the synthesis of novel biaryl compounds. By carefully selecting the catalyst, base, and solvent system, and by being mindful of potential side reactions, researchers can successfully employ this versatile building block in a wide range of synthetic applications, from drug discovery to materials science. The protocols and data presented herein provide a solid foundation for developing efficient and high-yielding coupling reactions.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Untapped Potential of 2-Amino-4-bromo-6-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-bromo-6-nitrobenzoic acid (CAS: 1167056-67-8) is a unique aromatic scaffold poised for significant applications in medicinal chemistry. Its trifunctional nature, featuring an amine, a bromine atom, and a nitro group on a benzoic acid core, offers a versatile platform for the synthesis of diverse and complex molecular architectures. While direct and extensive research on the specific applications of this compound is emerging, its structural motifs are present in a variety of bioactive molecules, suggesting its potential as a valuable building block in drug discovery. This document provides an overview of its potential applications, supported by data from closely related compounds, and outlines detailed protocols for its utilization in the synthesis of medicinally relevant scaffolds.

Chemical Properties and Reactivity

This compound possesses a rich chemical reactivity profile stemming from its distinct functional groups:

-

Amino Group: The nucleophilic amino group can readily participate in amide bond formation, sulfonylation, and serve as a key site for building heterocyclic rings.

-

Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide range of substituents to the aromatic core.

-

Nitro Group: The nitro group can be reduced to an amino group, providing another site for derivatization or cyclization. This transformation dramatically alters the electronic properties of the molecule, offering a strategy for modulating biological activity.

-

Carboxylic Acid: This group provides a handle for amide coupling, esterification, or can act as a key pharmacophoric feature for interacting with biological targets.

Application in the Synthesis of Bioactive Heterocycles

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Quinazolinones and Benzodiazepines

The anthranilic acid substructure (2-aminobenzoic acid) is a well-known precursor for the synthesis of quinazolinones and benzodiazepines, which exhibit a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The bromine and nitro substituents on the this compound scaffold offer opportunities for creating novel derivatives with potentially enhanced or unique pharmacological profiles.

Potential Application in Kinase Inhibitors

While specific examples utilizing this compound are not yet widely reported, the closely related aminobenzanilino pyrrolo[2,3-d]pyrimidine scaffold has shown significant promise as receptor tyrosine kinase (RTK) inhibitors. These findings suggest that the title compound could serve as a valuable starting material for novel kinase inhibitors.

A series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of various RTKs. The substitution pattern on this scaffold plays a crucial role in determining the potency and selectivity of inhibition.[1][2]

Table 1: Biological Activity of Structurally Related Tyrosine Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (µM) | Cellular Assay |

| Compound 1 | EGFR | 0.045 | A431 Cell Proliferation |

| Compound 2 | PDGFR-β | 0.015 | Tel-PDGFR-β Cell Proliferation |

| Compound 3 | VEGFR-2 | 0.028 | KDR Enzyme Assay |

| Sunitinib | PDGFR-β | 0.135 | Tel-PDGFR-β Cell Proliferation |

| Erlotinib | EGFR | 0.087 | A431 Cell Proliferation |

Data extracted from studies on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines to illustrate the potential of the core scaffold.[1]

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound in the synthesis of medicinally relevant compounds.

Protocol 1: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes and ethyl acetate) to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes a general method for the Suzuki cross-coupling of the bromo-substituent with a boronic acid or ester.

Materials:

-

This compound derivative (e.g., methyl ester)

-

Aryl or heteroaryl boronic acid/ester

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction vessel, combine the this compound derivative (1.0 eq), the boronic acid/ester (1.5 eq), and K₂CO₃ (2.0 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the coupled product.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic applications described.

Caption: Synthetic utility of this compound.

Caption: A potential drug discovery workflow.

Conclusion

This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its versatile functional groups provide a platform for the synthesis of a wide array of complex molecules, including novel heterocyclic systems and potential kinase inhibitors. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to begin exploring the full potential of this intriguing building block in the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged.

References

- 1. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reduction of 2-Amino-4-bromo-6-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reduction of the nitro group in 2-Amino-4-bromo-6-nitrobenzoic acid to form 2,6-diamino-4-bromobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of multiple functional groups—an amino group, a bromo substituent, and a carboxylic acid—necessitates a selective reduction method to avoid unwanted side reactions. This document provides a detailed experimental protocol for this reduction using catalytic hydrogenation, a widely employed and generally efficient method. Alternative procedures with different reducing agents are also discussed to offer flexibility based on available laboratory equipment and substrate compatibility.

Key Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a robust and common method for the reduction of nitro groups.[1] It offers high yields and clean conversion, with the primary byproduct being water. The choice of solvent and control of reaction conditions are crucial for success. Aqueous alkaline solutions can be used to improve the solubility of benzoic acid derivatives.[2]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Nitrogen gas (for inerting)

-

Hydrogen gas

-

Parr hydrogenator or a similar hydrogenation apparatus

-

Filtration apparatus (e.g., Buchner funnel with Celite or a syringe filter)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable pressure vessel for the hydrogenation apparatus, dissolve this compound in a minimal amount of methanol or ethanol.

-

In a separate container, prepare a dilute aqueous solution of sodium hydroxide (e.g., 1 M). Add this solution dropwise to the reaction mixture with stirring until the starting material is fully dissolved, forming the sodium salt. The pH should be slightly basic.

-

-

Addition of Catalyst:

-

Carefully add 10% Pd/C catalyst to the reaction mixture. The catalyst loading is typically 5-10 mol% relative to the substrate. For example, for 1 gram of starting material, 50-100 mg of catalyst can be used.

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas three times to remove any oxygen.

-

After inerting, purge the vessel with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi).

-

Commence vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) if necessary, although the reaction often proceeds at room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

-

Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC). To take a sample, depressurize the vessel, purge with nitrogen, and quickly take an aliquot. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature, and carefully vent the hydrogen gas. Purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction to ensure all the product is collected.

-

Transfer the filtrate to a round-bottom flask.

-

Slowly add concentrated HCl dropwise to the filtrate with stirring to neutralize the solution and then acidify it to a pH of approximately 3-4. The product, 2,6-diamino-4-bromobenzoic acid, should precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and then with a cold non-polar solvent like hexane to aid in drying.

-

Dry the product under vacuum to a constant weight.

-

-

Characterization:

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Alternative Reduction Methods

For laboratories not equipped for catalytic hydrogenation, or for substrates that may be sensitive to it, several other chemical reduction methods are effective.

-

Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[1] The reaction is typically carried out in an acidic medium, often with heating.

-

Zinc (Zn) or Iron (Fe) in Acidic Medium: The use of a metal like zinc or iron in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and cost-effective method for nitro group reduction.[1]

-

Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These reagents can be used for the selective reduction of one nitro group in the presence of others and are compatible with a range of functional groups.[1]

Data Presentation

The following table summarizes the expected inputs and outputs for the described catalytic hydrogenation procedure.

| Parameter | Value | Notes |

| Starting Material | This compound | |

| Product | 2,6-diamino-4-bromobenzoic acid | |

| Reducing Agent | Hydrogen gas (H₂) | |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% loading |

| Solvent | Methanol or Ethanol / Water | An aqueous base is used to aid solubility. |

| Reaction Temperature | Room Temperature to 60 °C | The reaction is often exothermic. |

| Reaction Pressure | 40-50 psi | |

| Reaction Time | 2-12 hours | Monitor by H₂ uptake or TLC. |

| Expected Yield | > 90% | Yields are typically high for this type of reaction. |

| Analytical Techniques | TLC, ¹H NMR, ¹³C NMR, Mass Spectrometry | For reaction monitoring and product characterization. |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of this compound.

Signaling Pathway (Reaction Scheme)

Caption: Reduction of this compound to 2,6-diamino-4-bromobenzoic acid.

References

Application Notes and Protocols for the Use of 2-Amino-4-bromo-6-nitrobenzoic Acid as a Linker in Hypothetical MOF Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe the hypothetical synthesis and application of a Metal-Organic Framework (MOF) using 2-Amino-4-bromo-6-nitrobenzoic acid as an organic linker. As of the latest literature review, a MOF incorporating this specific linker has not been reported. The information provided is based on established principles of MOF chemistry and the known effects of the individual functional groups (amino, bromo, and nitro) on MOF properties and performance.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. The trifunctional linker, this compound, offers a unique combination of functionalities that could lead to MOFs with tailored properties for specific applications.

The presence of a nitro group can enhance the adsorption of molecules like carbon dioxide through dipole-quadrupole interactions and can also impart catalytic activity.[1][2] The amino group provides a basic site that can also improve CO2 capture and serves as a point for post-synthetic modification, allowing for the introduction of further functionalities.[2][3][4] The bromo- a halogen group, has been shown to improve the selectivity in gas separation applications.[5] The combination of these three functional groups on a single linker presents an opportunity to design a multi-functional MOF.

This document outlines a hypothetical solvothermal synthesis protocol for a MOF, tentatively named "Google-MOF-1," using this compound and a zinc-based metal node. It also details the expected properties and potential applications of this hypothetical material.

Hypothetical MOF: Google-MOF-1 (G-MOF-1)

Table 1: Predicted Properties of G-MOF-1

| Property | Predicted Value/Characteristic | Rationale based on Literature |

| Metal Node | Zinc (Zn) | Forms stable paddlewheel secondary building units (SBUs) with carboxylate linkers. |

| Linker | This compound | Provides porosity and multifunctionality. |

| Predicted BET Surface Area | 400 - 800 m²/g | The presence of multiple functional groups may lead to a moderate surface area compared to non-functionalized parent structures. For instance, functionalization of some MOFs can lead to a reduction in surface area.[1] |

| Key Functional Groups | Amino (-NH2), Bromo (-Br), Nitro (-NO2) | These groups are expected to line the pores of the MOF, influencing its interaction with guest molecules. |

| Potential Applications | Selective Gas Sorption (e.g., CO2), Catalysis, Drug Delivery | Based on the known properties of amino, nitro, and bromo-functionalized MOFs.[1][2][5] |

Experimental Protocols

Protocol 1: Hypothetical Solvothermal Synthesis of G-MOF-1

This protocol describes a general method for the solvothermal synthesis of the hypothetical G-MOF-1. Optimization of temperature, time, and reactant ratios may be necessary.

Materials:

-

This compound (linker)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethanol (for washing)

-

Chloroform (for activation)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the first vial and sonicate for 15 minutes to ensure a homogeneous mixture.

-

Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 100 °C for 24 hours.

-

After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

-

Collect the crystalline product by decanting the mother liquor.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange with chloroform (3 x 10 mL) over 24 hours, followed by heating under vacuum at 120 °C for 12 hours to remove the guest solvent molecules from the pores.

Visualizations

Caption: Workflow for the synthesis and potential applications of G-MOF-1.

Caption: Relationship between linker functional groups and potential MOF applications.

Potential Applications and Future Directions

The hypothetical G-MOF-1, with its unique combination of functional groups, could be explored for several applications:

-

Selective Gas Adsorption: The amino and nitro groups are expected to create a polar environment within the pores, potentially leading to high selectivity for CO2 over other gases like methane or nitrogen.[1][2] The bromo group could further enhance the selectivity for specific hydrocarbons.[5]

-

Catalysis: The electron-withdrawing nitro group can enhance the Lewis acidity of the metal centers, making the MOF a potential catalyst for various organic transformations.[2] The amino group can also act as a basic catalytic site.

-

Drug Delivery: The porous structure of G-MOF-1 could be utilized to encapsulate drug molecules. The functional groups could be used to tune the release rate of the drug or to target specific cells or tissues.

-

Post-Synthetic Modification: The amino group on the linker provides a reactive handle for post-synthetic modification.[4] This would allow for the introduction of other functional groups to further tailor the properties of the MOF for specific applications.

Further research would be required to synthesize and characterize G-MOF-1 to validate these hypothetical properties and explore its full potential. This would involve single-crystal X-ray diffraction to determine its structure, gas sorption analysis to measure its surface area and porosity, and testing its performance in the aforementioned applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification [ejchem.journals.ekb.eg]

- 5. Redirecting [linkinghub.elsevier.com]

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-4-bromo-6-nitrobenzoic acid